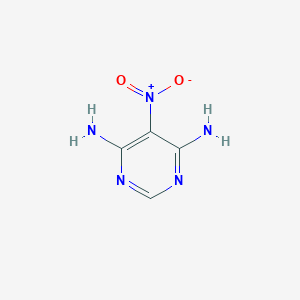
4,6-Diamino-5-nitropyrimidine
描述
4,6-Diamino-5-nitropyrimidine is an organic compound with the molecular formula C4H5N5O2. It is a derivative of pyrimidine, characterized by the presence of amino groups at positions 4 and 6, and a nitro group at position 5. This compound is known for its applications in various fields, including organic synthesis and coordination chemistry .
准备方法
Synthetic Routes and Reaction Conditions: 4,6-Diamino-5-nitropyrimidine can be synthesized through the nitration of 4,6-diaminopyrimidine. The nitration process typically involves the use of concentrated nitric acid in an acidic medium, such as sulfuric acid. The reaction is carried out at controlled temperatures to ensure the selective nitration at the 5-position .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified through crystallization or other suitable methods to obtain the desired compound .
化学反应分析
Types of Reactions: 4,6-Diamino-5-nitropyrimidine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents or other electrophiles.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed:
Reduction: 4,6-Diamino-5-aminopyrimidine.
Substitution: Various substituted pyrimidines depending on the electrophile used.
科学研究应用
4,6-Diamino-5-nitropyrimidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4,6-diamino-5-nitropyrimidine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amino groups can form hydrogen bonds with biological molecules, influencing their activity. The compound’s effects are mediated through pathways involving nucleophilic and electrophilic interactions .
相似化合物的比较
4,6-Diamino-2-methylpyrimidine: Similar structure but with a methyl group at position 2.
4,6-Diamino-5-chloropyrimidine: Similar structure but with a chlorine atom at position 5.
2,4,6-Triamino-5-nitropyrimidine: Contains an additional amino group at position 2
Uniqueness: 4,6-Diamino-5-nitropyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
5-nitropyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N5O2/c5-3-2(9(10)11)4(6)8-1-7-3/h1H,(H4,5,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCFBGFPXUXWBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)N)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40282601 | |
| Record name | 4,6-diamino-5-nitropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40282601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2164-84-3 | |
| Record name | 4,6-Diamino-5-nitropyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2164-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 45756 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002164843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2164-84-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45756 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2164-84-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26753 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,6-diamino-5-nitropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40282601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-DIAMINO-5-NITROPYRIMIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4,6-Diamino-5-nitropyrimidine in the synthesis of clitocine?
A1: this compound serves as the crucial starting material for synthesizing clitocine. [] The synthesis involves a glycosylation reaction where this compound reacts with a protected ribose sugar derivative (1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose). This reaction yields the protected nucleoside, which upon deprotection, results in clitocine. This synthetic route highlights the importance of this compound in accessing this biologically active molecule.
Q2: How does the structure of clitocine, derived from this compound, contribute to its biological activity?
A2: X-ray crystallography of clitocine, synthesized from this compound, reveals a planar aglycon structure. [] Interestingly, intramolecular hydrogen bonds exist between the oxygen atoms of the nitro group and the hydrogen atoms of the adjacent amino groups. These structural features are likely crucial for clitocine's interaction with its biological targets and contribute to its observed inhibition of L1210 cells (a murine leukemia cell line) in vitro. [] Further research on the structure-activity relationship could provide more detailed insights into these interactions.
Q3: Beyond clitocine, are there other applications of this compound derivatives in medicinal chemistry?
A3: While the provided research primarily focuses on clitocine synthesis, this compound derivatives have shown promise as potential nitric oxide donors. [, ] This area requires further exploration to understand the structure-activity relationship, mechanisms of action, and potential therapeutic applications of these compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


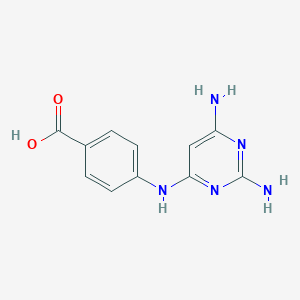
![[4-[4-(6-prop-2-enoyloxyhexoxy)phenoxy]carbonylphenyl] 4-(6-prop-2-enoyloxyhexoxy)benzoate](/img/structure/B171670.png)
![2-Ethoxy-1-[[2'-[1-(trityl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxylic Acid Methyl Ester (Candesartan Impurity)](/img/structure/B171679.png)
![2-[(2,4-Dichlorophenyl)carbamoyl]benzoic acid](/img/structure/B171680.png)
![2-(2,6-difluorophenyl)-1-[(2,6-difluorophenyl)methyl]benzimidazole](/img/structure/B171682.png)
![N-[(1R,2R)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B171684.png)
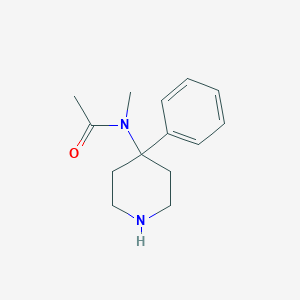
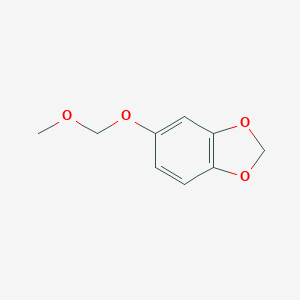
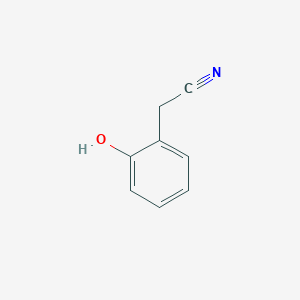
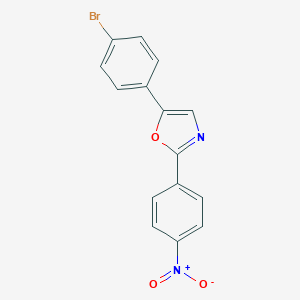
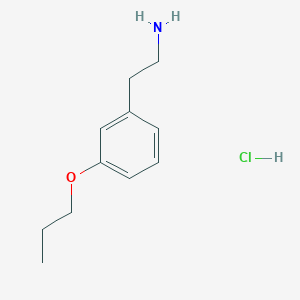
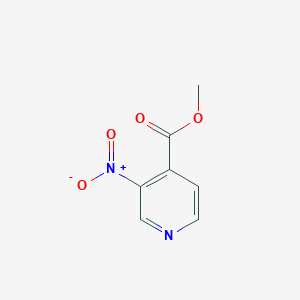
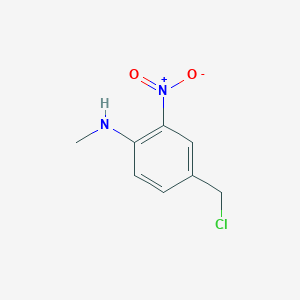
![(3aR,4R,5R,6aS)-4-((E)-4-(3-Chlorophenoxy)-3-oxobut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B171721.png)
